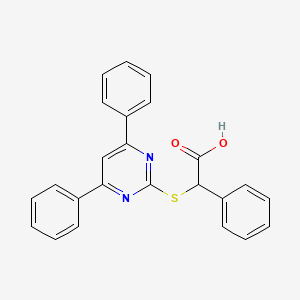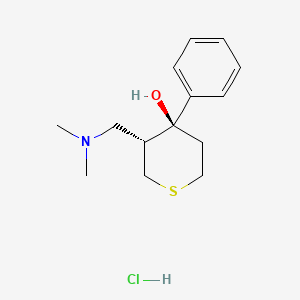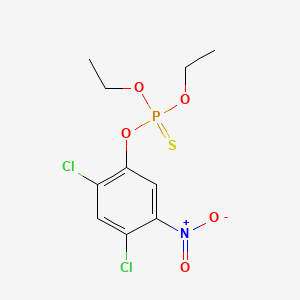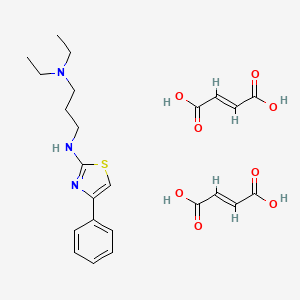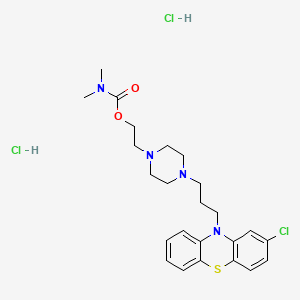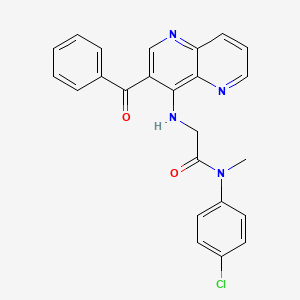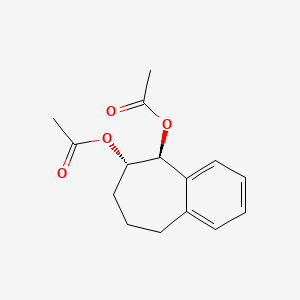
N-Cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl” is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique bicyclic structure, is of particular interest due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-Cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl” typically involves multiple steps, starting from readily available precursors. The key steps may include:
Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.
Ethylation: Addition of the ethyl group under controlled conditions.
Formation of the Bicyclic Structure: This step involves the formation of the 8-oxa-3-azabicyclo(3.2.1)octane ring system, which is a crucial part of the molecule.
Triazine Ring Formation: The final step involves the formation of the triazine ring, which is achieved through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“N-Cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential pharmacological properties. Its bicyclic structure suggests it could interact with biological targets in unique ways.
Medicine
Potential applications in medicine include the development of new drugs. The compound’s structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “N-Cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclopropyl-4-ethyl-1,3,5-triazin-2-amine: A simpler triazine derivative without the bicyclic structure.
4-Ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine: A compound with a similar bicyclic structure but lacking the cyclopropyl group.
Uniqueness
The uniqueness of “N-Cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl” lies in its combination of the cyclopropyl group, ethyl group, and the bicyclic structure, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
148296-19-9 |
|---|---|
Fórmula molecular |
C14H22ClN5O |
Peso molecular |
311.81 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H21N5O.ClH/c1-2-12-16-13(15-9-3-4-9)18-14(17-12)19-7-10-5-6-11(8-19)20-10;/h9-11H,2-8H2,1H3,(H,15,16,17,18);1H |
Clave InChI |
ZWBAKYZYEXLYEB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NC(=N1)N2CC3CCC(C2)O3)NC4CC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)
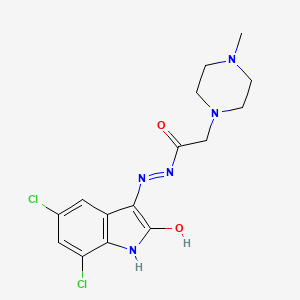
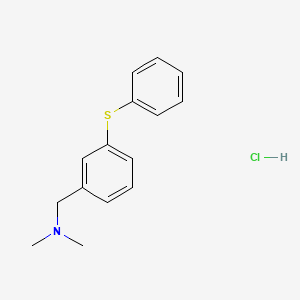
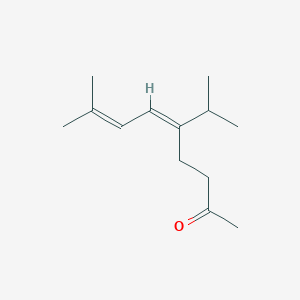

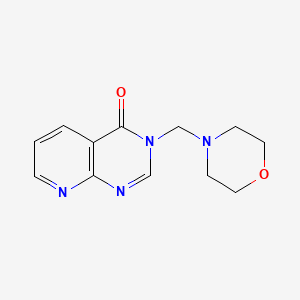
![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
